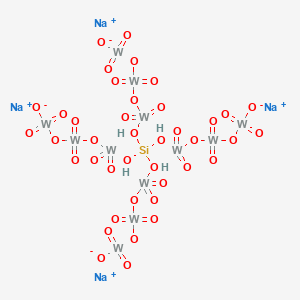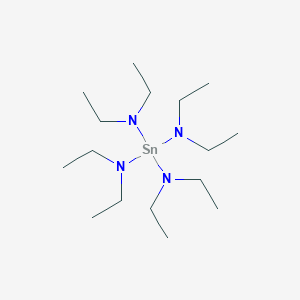
Bis(4-methylphenyl)chlorophosphine
Übersicht
Beschreibung
Bis(4-methylphenyl)chlorophosphine, also known as P,P-Bis(4-methylphenyl)-phosphinous chloride or Chlorodi-p-tolylphosphine, is a chemical compound with the empirical formula C14H14ClP . It has a molecular weight of 248.69 .
Synthesis Analysis
Bis(4-methylphenyl)chlorophosphine is used as a reactant for the synthesis of various compounds. It is used in the formation of palladium catalysts for C-C bond forming cross-coupling reactions, ligands for nickel (0)-catalyzed isomerization reactions, and phosphinosulfonamide nickel complexes for oligomerization reactions .Molecular Structure Analysis
The molecular structure of Bis(4-methylphenyl)chlorophosphine is represented by the SMILES stringCc1ccc (cc1)P (Cl)c2ccc (C)cc2 . The InChI key for this compound is BJBXRRHIBSXGLF-UHFFFAOYSA-N . Chemical Reactions Analysis
Bis(4-methylphenyl)chlorophosphine is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Bis(4-methylphenyl)chlorophosphine is a liquid at room temperature with a density of 1.1 g/mL at 25 °C . The refractive index n20/D is 1.501 .Wissenschaftliche Forschungsanwendungen
Synthesis of Palladium Catalysts
Bis(4-methylphenyl)chlorophosphine is used as a reactant for the synthesis of palladium catalysts. These catalysts are particularly useful for carbon-carbon bond forming cross-coupling reactions .
Ligands for Nickel (0)-Catalyzed Isomerization Reactions
This compound serves as a ligand in nickel (0)-catalyzed isomerization reactions. Isomerization reactions are crucial in the field of organic chemistry for the transformation of molecules .
Synthesis of Phosphinosulfonamide Nickel Complexes
Bis(4-methylphenyl)chlorophosphine is a reactant for the synthesis of phosphinosulfonamide nickel complexes. These complexes have been found to be effective for oligomerization reactions .
Buchwald-Hartwig Cross Coupling Reaction
This compound is suitable for Buchwald-Hartwig Cross Coupling reactions. This type of reaction is a powerful tool for the formation of carbon-nitrogen bonds .
Heck Reaction
Bis(4-methylphenyl)chlorophosphine is also used in Heck reactions. The Heck reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction .
Hiyama Coupling
This compound is used in Hiyama coupling reactions. Hiyama coupling is a cross-coupling reaction used to create carbon-carbon bonds .
Sonogashira Coupling
Bis(4-methylphenyl)chlorophosphine is suitable for Sonogashira coupling reactions. This type of reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes .
Suzuki-Miyaura Coupling
Lastly, this compound is used in Suzuki-Miyaura coupling reactions. This reaction is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds .
Safety and Hazards
Bis(4-methylphenyl)chlorophosphine is classified as a skin corrosive substance (Category 1B) and can cause serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Wirkmechanismus
Target of Action
Bis(4-methylphenyl)chlorophosphine is primarily used as a reactant in the synthesis of various compounds . It is known to interact with palladium catalysts in C-C bond forming cross-coupling reactions . It also acts as a ligand for nickel (0)-catalyzed isomerization reactions . Furthermore, it is used in the formation of phosphinosulfonamide nickel complexes for oligomerization reactions .
Mode of Action
The compound interacts with its targets through a process known as phosphinylation . This involves the transfer of a phosphine group from the bis(4-methylphenyl)chlorophosphine to the target molecule . The exact nature of this interaction and the resulting changes depend on the specific target and reaction conditions.
Biochemical Pathways
Given its role in the synthesis of various compounds, it is likely that it indirectly influences multiple biochemical pathways through its products .
Pharmacokinetics
Due to its reactivity and potential for causing skin corrosion and serious eye damage , it is unlikely to have favorable bioavailability.
Result of Action
The molecular and cellular effects of bis(4-methylphenyl)chlorophosphine’s action are largely dependent on the specific compounds it helps synthesize . As a reactant, its primary role is to contribute to the formation of new compounds, which can have a wide range of effects depending on their structure and function .
Eigenschaften
IUPAC Name |
chloro-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXRRHIBSXGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400533 | |
| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylphenyl)chlorophosphine | |
CAS RN |
1019-71-2 | |
| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-methylphenyl)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)











